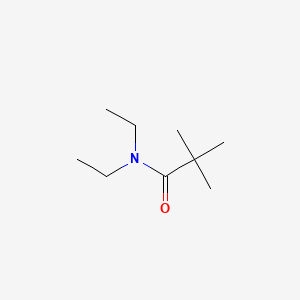
5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol: is a fluorinated organic compound with the molecular formula C6H6F6O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol typically involves the reaction of hexafluoro-2-butyne with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the manufacture of high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
- 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
- 5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one
- 3-Penten-2-one,1,1,1-trifluoro-4-hydroxy-
- 5,5,5-Trifluoro-2-{[(1R)-1-phenylethyl]amino}pentanenitrile
Comparison: Compared to these similar compounds, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
32885-94-2 |
|---|---|
Formule moléculaire |
C6H6F6O |
Poids moléculaire |
208.10 g/mol |
Nom IUPAC |
5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-3(13)4(6(10,11)12)2-5(7,8)9/h2-3,13H,1H3 |
Clé InChI |
YRUGLHPOFHPHDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CC(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


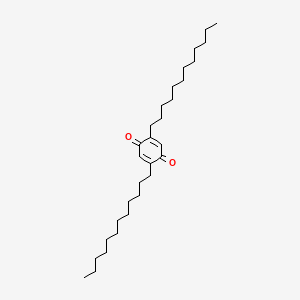
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
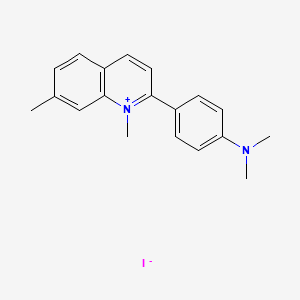
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)

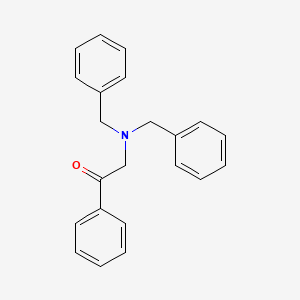
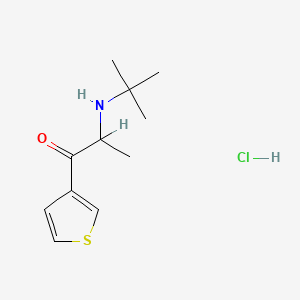
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)
